Tri-tert-butoxychlorosilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-tris[(2-methylpropan-2-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClO3Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYRRMYZCJOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC(C)(C)C)(OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500022 | |
| Record name | Tri-tert-butoxy(chloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18105-64-1 | |
| Record name | Tri-tert-butoxy(chloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tert-butoxy)chlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tri Tert Butoxychlorosilane
Fundamental Synthetic Routes
The principal approach to synthesizing Tri-tert-butoxychlorosilane involves the sequential substitution of chlorine atoms in silicon tetrachloride with tert-butoxy (B1229062) groups. This process is a classic example of nucleophilic substitution at a silicon center.
Nucleophilic Substitution Reactions
Nucleophilic substitution forms the cornerstone of this compound synthesis. This class of reactions involves the attack of a nucleophile, in this case, a tert-butoxide anion, on the electrophilic silicon atom of a chlorosilane, leading to the displacement of a chloride ion.
The most common and direct method for the preparation of this compound is the reaction of silicon tetrachloride (SiCl₄) with a suitable tert-butoxide source. The tert-butoxide anion, typically derived from tert-butanol, acts as the potent nucleophile. A common laboratory-scale synthesis utilizes an alkali metal alkoxide, such as potassium tert-butoxide (t-BuOK), due to its high reactivity and commercial availability.
SiCl₄ + 3 t-BuOK → (t-BuO)₃SiCl + 3 KCl
This reaction proceeds in a stepwise manner, where each subsequent substitution of a chlorine atom becomes progressively more difficult due to increasing steric hindrance from the bulky tert-butoxy groups already attached to the silicon atom. This inherent steric limitation is a key factor in achieving the desired trisubstituted product while minimizing the formation of the fully substituted tetra-tert-butoxysilane.
Precise control over the stoichiometry of the reactants is paramount to maximizing the yield of this compound and minimizing the formation of byproducts such as di-tert-butoxydichlorosilane and tetra-tert-butoxysilane. The ideal stoichiometric ratio for this reaction is a 3:1 molar ratio of the tert-butoxide source to silicon tetrachloride.
Deviations from this ratio can significantly alter the product distribution. An excess of silicon tetrachloride will favor the formation of mono- and di-substituted products, while an excess of the alkoxide will lead to a higher proportion of the fully substituted tetra-tert-butoxysilane.
While this reaction is typically not catalytic in nature, the choice of the counter-ion of the alkoxide (e.g., K⁺, Na⁺, Li⁺) can influence the reaction rate and selectivity due to differences in solubility and the Lewis acidity of the resulting metal chloride salt.
Table 1: Stoichiometric Control of Product Distribution
| Molar Ratio (t-BuOK : SiCl₄) | Major Product(s) | Minor Product(s) |
| 1 : 1 | tert-Butoxytrichlorosilane | Di-tert-butoxydichlorosilane |
| 2 : 1 | Di-tert-butoxydichlorosilane | This compound, tert-Butoxytrichlorosilane |
| 3 : 1 | This compound | Di-tert-butoxydichlorosilane, Tetra-tert-butoxysilane |
| 4 : 1 | Tetra-tert-butoxysilane | This compound |
Control of Reaction Conditions
Beyond stoichiometry, the careful management of reaction conditions, particularly temperature and solvent, is crucial for optimizing the synthesis of this compound.
The reaction is typically conducted at low to moderate temperatures to control the exothermic nature of the nucleophilic substitution and to enhance the selectivity for the desired product. The initial addition of the alkoxide to the silicon tetrachloride solution is often carried out at a reduced temperature, for instance, 0 °C or below, to mitigate the initial rapid and exothermic reaction.
Following the initial addition, the reaction mixture is often allowed to warm to room temperature and may be gently heated to ensure the completion of the reaction. The optimal temperature profile can vary depending on the specific reactants and solvent used, but a general approach involves a gradual increase in temperature.
Table 2: Influence of Temperature on Reaction Outcome
| Temperature Range | Observations | Impact on Yield and Selectivity |
| < 0 °C | Slower reaction rate. | Higher selectivity for the trisubstituted product due to better control over the reaction. |
| 0 °C to Room Temperature | Moderate and controllable reaction rate. | Generally optimal for achieving a good balance between reaction time and selectivity. |
| > Room Temperature (e.g., reflux) | Increased reaction rate. | May lead to a decrease in selectivity and the formation of more of the fully substituted byproduct. |
The choice of solvent plays a critical role in the synthesis of this compound. The solvent must be inert to the highly reactive reactants and byproducts. Aprotic solvents are exclusively used to prevent the hydrolysis of the chlorosilane species.
Commonly employed solvents include non-polar and polar aprotic solvents such as hexane (B92381), heptane, toluene, and diethyl ether. The solubility of the alkoxide and the resulting metal halide salt in the chosen solvent can influence the reaction kinetics and the ease of product purification.
For instance, the use of a non-polar solvent like hexane can facilitate the precipitation of the inorganic salt byproduct (e.g., KCl), simplifying its removal by filtration. The polarity of the solvent can also affect the rate of the nucleophilic substitution, with moderately polar aprotic solvents sometimes leading to faster reaction rates.
Table 3: Effect of Different Solvents on Synthesis
| Solvent | Polarity | Key Characteristics | Impact on Reaction |
| Hexane/Heptane | Non-polar | Low boiling point, good for precipitating inorganic salts. | Favors clean reaction and easy workup. |
| Toluene | Non-polar (Aromatic) | Higher boiling point, allows for a wider temperature range. | Can improve the solubility of reactants. |
| Diethyl Ether | Polar Aprotic | Low boiling point, good solvent for many organic compounds. | Can accelerate the reaction rate. |
Moisture Sensitivity and Exclusion Protocolsnih.gov
This compound is classified as having a high hydrolytic sensitivity, reacting rapidly with moisture, water, and other protic solvents. chemicalbook.comchemicalbook.com This reactivity necessitates the strict exclusion of atmospheric moisture during its synthesis, handling, and storage to prevent decomposition and the formation of siloxanes and other byproducts.
To maintain an anhydrous environment, several standard protocols are employed. All glassware must be rigorously dried before use, typically by oven-drying at high temperatures (e.g., >120°C) for several hours and then cooled in a desiccator or under a stream of inert gas. pitt.edupubcompare.ai Reactions are conducted under a dry, inert atmosphere, such as nitrogen or argon. pubcompare.ai This is commonly achieved using a Schlenk line or a glovebox. pitt.edureddit.com A Schlenk line allows for the manipulation of reagents through cycles of evacuating the apparatus and backfilling with an inert gas. For more sensitive operations or for storage, a nitrogen-filled glovebox provides a controlled environment with very low levels of oxygen and moisture. reddit.com
The transfer of moisture-sensitive reagents is performed using techniques that prevent atmospheric exposure. Syringes used for liquid transfer must be flushed multiple times with dry inert gas. pitt.edu Solid reagents may be handled within a glovebox, and solutions are typically transferred via cannula techniques from one sealed vessel to another.
Advanced Synthetic Approaches and Analogous Preparations
Insights from Related Organosilicon Compound Synthesesnih.govreddit.com
The synthetic challenges associated with this compound, primarily steric hindrance, are common in organosilicon chemistry. Insights can be drawn from the synthesis of analogous compounds. For instance, the synthesis of the sterically demanding tri-tert-butylphosphine (B79228) (P(tBu)₃) highlights similar difficulties. Early attempts to produce P(tBu)₃ by reacting PCl₃ with an excess of a Grignard reagent resulted only in the di-substituted product, P(tBu)₂Cl, demonstrating the significant steric encumbrance around the central phosphorus atom. nih.gov More reactive organolithium compounds were found to be more effective in achieving the tri-substituted product, albeit in low yields. nih.gov
This suggests that for sterically hindered chlorosilanes, the choice of the nucleophile is critical. While alkoxides are commonly used, the reactivity of the organometallic reagent (e.g., Grignard vs. organolithium) can be a key factor in overcoming steric barriers. The synthesis of other alkoxysilanes, such as those with 1-ethylpropoxy and cyclohexyloxy groups, also informs the understanding of how steric factors influence the degree of substitution at the silicon center. acs.org The C-Si bond is polarized towards carbon, making the silicon atom susceptible to nucleophilic attack, a fundamental principle in these syntheses. wikipedia.org
Industrial Scale Production Considerationsnih.gov
Scaling up the production of this compound from a laboratory to an industrial scale introduces several critical considerations. The primary challenge remains the rigorous exclusion of moisture, which becomes more complex with larger reaction vessels and transfer lines. Industrial reactors must be designed for effective drying and purging with inert gases to maintain an anhydrous environment throughout the process.
The management of raw materials and byproducts is another key factor. The use of reagents like silicon tetrachloride and pyridine (B92270) requires specialized handling and storage infrastructure. The HCl byproduct generated in the alcoholysis reaction is corrosive and must be neutralized and disposed of safely. If using sodium tert-butoxide, the handling of large quantities of reactive sodium metal and flammable solvents necessitates stringent safety protocols.
Economic viability is paramount. The cost of raw materials, energy consumption for heating and cooling, and waste disposal all contribute to the final product cost. The efficiency of the reaction, including yield and purity, must be optimized to minimize downstream processing and purification steps, such as fractional distillation under reduced pressure. acs.org The synthesis of related compounds, such as tri-tert-butylphosphine, has been successfully scaled up using Grignard intermediates, suggesting that this pathway could be a viable and cost-effective option for the large-scale production of this compound. nih.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18105-64-1 |
| Molecular Formula | C₁₂H₂₇ClO₃Si |
| Molecular Weight | 282.88 g/mol |
| Boiling Point | 97°C at 12 mmHg chemicalbook.com |
| Density | 0.937 g/cm³ chemicalbook.com |
| Hydrolytic Sensitivity | 8: Reacts rapidly with moisture, water, protic solvents chemicalbook.com |
Table 2: Comparison of Synthetic Routes for this compound
| Method | Reagents | Base/Catalyst | Key Considerations |
| Alcoholysis | Silicon tetrachloride, tert-butyl alcohol | Pyridine | Stepwise substitution; difficult to achieve full substitution. acs.org |
| Alkoxide Reaction | Silicon tetrachloride, Sodium tert-butoxide | None | High reactivity; requires careful handling of sodium alkoxide. acs.org |
Reactivity and Transformation Pathways of Tri Tert Butoxychlorosilane
Hydrolytic Reactivity and Silanol (B1196071) Formation
The presence of a silicon-chlorine bond makes tri-tert-butoxychlorosilane susceptible to hydrolysis. This reaction is a critical pathway for the formation of silanols, which are key intermediates in the synthesis of various silicon-containing materials.
Mechanism of Hydrolysis and Byproduct Generation
The hydrolysis of this compound proceeds through a nucleophilic attack by a water molecule on the electrophilic silicon center. iaea.org The lone pair of electrons on the oxygen atom of water attacks the silicon atom, leading to the displacement of the chloride ion. This process is often facilitated by the polar nature of the reaction medium.
The primary byproduct of this reaction is hydrogen chloride (HCl). google.comresearchgate.net In the presence of excess water, the newly formed silanol can undergo further condensation reactions, though the bulky tert-butoxy (B1229062) groups provide significant steric hindrance, slowing this process compared to less substituted silanols. researchgate.net The hydrolysis of chlorosilanes like this compound is a fundamental reaction in silicone chemistry, providing a pathway to siloxanes upon condensation of the intermediate silanols. azmax.co.jp
| Reactant | Reagent | Primary Product | Primary Byproduct |
| This compound | Water | Tris(tert-butoxy)silanol (B99459) | Hydrogen Chloride |
Formation of Tris(tert-butoxy)silanol as a Key Intermediate
The hydrolysis of this compound directly yields tris(tert-butoxy)silanol. google.comresearchgate.net This compound is a stable, solid silanol at room temperature, with a melting point of approximately 63-65 °C. sigmaaldrich.comsigmaaldrich.com Its formation is a critical step, as tris(tert-butoxy)silanol itself is a valuable precursor for the deposition of silica (B1680970) and metal silicates. sigmaaldrich.comsigmaaldrich.com The stability of tris(tert-butoxy)silanol is attributed to the steric protection offered by the three bulky tert-butoxy groups, which hinder intermolecular condensation reactions that are common for less hindered silanols. researchgate.net This stability allows for its isolation and characterization. researchgate.net
Oxidative Transformations to Siloxanes
While direct oxidation of the silicon-chlorine bond is not the primary transformation pathway, oxidative processes become relevant after the initial hydrolysis to a silanol. The resulting tris(tert-butoxy)silanol can undergo condensation to form siloxanes. instras.com This condensation can be viewed as a form of oxidative transformation in the broader sense that silicon-oxygen bonds are formed. The silicon-silicon bond, if present in related disilanes, can be cleaved by oxidation to form a siloxane bridge. instras.com In the context of this compound, the pathway to siloxanes proceeds via the silanol intermediate.
Nucleophilic Substitution at the Silicon Center
The silicon center in this compound is electrophilic and thus susceptible to attack by nucleophiles. These reactions can involve the displacement of either the chloro group or the tert-butoxy groups.
Replacement of tert-Butoxy Groups
Although the Si-Cl bond is generally more reactive, under certain conditions, the tert-butoxy groups can be replaced by other nucleophiles. For instance, the reaction with Grignard reagents can lead to the displacement of alkoxy groups to form new carbon-silicon bonds. researchgate.net The bulky nature of the tert-butoxy groups can influence the feasibility and outcome of these substitution reactions.
Reaction with Alcohols and Amines
This compound readily reacts with alcohols and amines, which act as nucleophiles. The reaction with an alcohol (alkanolysis) results in the displacement of the chloride ion to form a new alkoxysilane and hydrogen chloride. Similarly, reaction with an amine leads to the formation of an aminosilane. azmax.co.jpcore.ac.uk For example, the reaction with benzylamine (B48309) in the presence of a base like pyridine (B92270) results in the formation of benzylamino-tri-t-butoxysilane. core.ac.uk These reactions are typically carried out in a non-aqueous solvent to prevent competing hydrolysis.
| Reactant | Nucleophile | Product Type |
| This compound | Alcohols | Alkoxysilanes |
| This compound | Amines | Aminosilanes |
Influence of Steric Hindrance on Reactivity
Steric Effects of tert-Butoxy Groups
The primary characteristic influencing the reactivity of this compound is the substantial steric bulk of the three tert-butoxy groups surrounding the central silicon atom. gelest.comnih.gov Steric hindrance refers to the spatial congestion caused by bulky chemical groups, which can impede the approach of reactants to a reaction center. gelest.com Each tert-butoxy group, with its central carbon atom bonded to three methyl groups, creates a significant steric shield around the electrophilic silicon atom.
This steric crowding has several key consequences:
Reduced Accessibility of the Silicon Center: The voluminous tert-butoxy groups physically obstruct the pathway for nucleophiles to attack the silicon atom. nih.gov This makes reactions that depend on nucleophilic substitution at the silicon center, such as hydrolysis or alcoholysis, significantly slower compared to less hindered alkoxysilanes like trimethoxysilane (B1233946) or triethoxysilane. gelest.com
Influence on Bond Angles and Conformation: Steric repulsion between the adjacent bulky groups can affect the bond angles and the preferred conformation of the molecule, which in turn can influence its reactivity. gelest.com
The significant steric hindrance is a deliberate feature in many applications, allowing for controlled reactions and the synthesis of specific, stable organosilicon structures.
Impact on Reaction Selectivity and Kinetics
The steric hindrance exerted by the tert-butoxy groups has a direct and predictable impact on both the selectivity and the speed of reactions involving this compound.
Reaction Selectivity:
Steric effects are a powerful tool for controlling the regioselectivity and stereoselectivity of chemical reactions. By physically blocking certain reaction pathways, bulky substituents can direct an incoming reactant to a less hindered site. youtube.com In reactions with multifunctional molecules, this compound can exhibit high selectivity. For example, when reacting with a compound containing multiple hydroxyl groups of differing steric environments (e.g., primary vs. secondary), the silane (B1218182) is more likely to react with the less sterically hindered hydroxyl group. This principle is exploited in synthetic organic chemistry for the selective protection of alcohols. augsburg.edu
Reaction Kinetics:
Kinetics, the study of reaction rates, is fundamentally affected by steric hindrance. mdpi.com The rate of hydrolysis for alkoxysilanes is known to decrease significantly with an increase in the steric bulk of the alkoxy group. acs.org This is because the rate-determining step often involves the nucleophilic attack of a water molecule on the silicon atom, a process that is severely impeded by the bulky tert-butoxy groups. gelest.comunavarra.es
While specific rate constants for this compound are not widely published, comparative data for other alkoxysilanes clearly illustrate this trend. The general order of hydrolysis rates is: methoxy (B1213986) > ethoxy > propoxy > butoxy. gelest.com Methoxy-substituted silanes can hydrolyze at rates 6 to 10 times faster than their ethoxy counterparts, a difference attributed almost entirely to steric factors. gelest.com Consequently, the hydrolysis of this compound is exceptionally slow, allowing for its use in applications where stability in the presence of moisture is critical. nih.gov
The following table provides a qualitative comparison of the steric and kinetic profiles of various alkoxy groups in the context of silane chemistry.
| Alkoxy Group | Steric Bulk | Relative Hydrolysis Rate | Tendency for Condensation |
| Methoxy (-OCH₃) | Low | Very Fast | High |
| Ethoxy (-OCH₂CH₃) | Moderate | Fast | High |
| Isopropoxy (-OCH(CH₃)₂) | High | Slow | Moderate |
| tert-Butoxy (-OC(CH₃)₃) | Very High | Very Slow | Low |
This table provides a qualitative comparison based on established principles in silane chemistry. gelest.comacs.orgunavarra.es
Applications of Tri Tert Butoxychlorosilane in Advanced Materials and Chemical Synthesis
Precursor in Organic and Organometallic Synthesis
In the realm of chemical synthesis, tri-tert-butoxychlorosilane serves as a key reagent for introducing the tri-tert-butoxysilyl moiety into various molecular frameworks. chembk.com The reactivity of its silicon-chlorine bond allows for nucleophilic substitution, making it a valuable tool for chemists developing novel compounds. chembk.comlkouniv.ac.in
This compound is instrumental in the synthesis of new and complex organosilicon compounds. chembk.comchembk.com The single reactive chloride atom can be readily displaced by a variety of nucleophiles, particularly alcohols, to form new tetra-alkoxysilanes. This reaction provides a straightforward pathway to unsymmetrical silanes that would be challenging to produce through other methods. researchgate.net
A notable example is the preparation of cyclohexoxy- and pentoxy-tri-tert-butoxysilane. researchgate.net In these syntheses, this compound is reacted with the corresponding alcoholates (cyclohexanolate or pentanolate), resulting in the substitution of the chlorine atom and the formation of a new silicon-oxygen bond. researchgate.net This method highlights the compound's utility in creating tailored organosilicon molecules with specific alkoxy groups. researchgate.net
Table 1: Synthesis of Novel Alkoxysilanes from this compound
| Reactant 1 | Reactant 2 | Product | Significance |
|---|---|---|---|
| This compound | Sodium Cyclohexanolate | Cyclohexoxytri-tert-butoxysilane | Demonstrates a pathway to mixed alkoxysilanes. researchgate.net |
This table illustrates the role of this compound as a precursor in generating new organosilicon molecules through nucleophilic substitution reactions.
The utility of this compound extends to the synthesis of more complex molecular architectures, including organometallic complexes and polymers. chembk.com It serves as a precursor to other reactive silicon-containing molecules that can then be used to build larger structures. For instance, it is a starting material for producing tri-tert-butoxysilanethiol, a ligand used in the synthesis of metal-silanethiolate complexes with elements like cadmium and nickel. iucr.orgmostwiedzy.pl These complexes exhibit unique coordination geometries and properties, finding applications in coordination chemistry research. iucr.orgmostwiedzy.pl
Furthermore, this compound is generally cited as a reagent for the synthesis of organic polymers. chembk.com The incorporation of the tri-tert-butoxysilyl group can influence the properties of the resulting polymer, such as thermal stability and solubility.
Role in Material Science Applications
In material science, this compound and its derivatives are valued for their ability to form stable, silicon-based networks, which are fundamental to the performance of various advanced materials. wikipedia.orgscirp.org
This compound is a key precursor for the deposition of thin films containing silicon, particularly silicon dioxide and metal silicates. researchgate.netlookchem.com While the chlorosilane itself can be used, it is often first converted to its hydrolyzed form, Tris(tert-butoxy)silanol (B99459), which is a highly effective silicon source for Atomic Layer Deposition (ALD). lookchem.comlookchem.com ALD is a technique that allows for the growth of highly uniform and conformal thin films with atomic-level precision. lookchem.com
Tris(tert-butoxy)silanol, derived from the hydrolysis of this compound, reacts with various metal-containing precursors in the vapor phase to deposit high-purity films. lookchem.comresearchgate.net For example, its reaction with tetrakis(dimethylamino)-hafnium is used to create hafnium silicate (B1173343) glass films, which are important materials in the semiconductor industry for gate insulators. researchgate.netlookchem.com
Table 2: Research Findings on ALD Using Tris(tert-butoxy)silanol
| Silicon Precursor | Co-reactant | Deposited Film | Key Research Finding |
|---|---|---|---|
| Tris(tert-butoxy)silanol | Trimethylaluminum (TMA) | Silicon Dioxide (SiO₂) | Achieves a high growth per cycle, though the rate decreases as deposition temperature increases. |
| Tris(tert-butoxy)silanol | Tetrakis(dimethylamino)-hafnium | Hafnium Silicate | Enables the vapor phase deposition of high-quality metal silicate glass films for electronics. lookchem.com |
This table summarizes the application of the derivative of this compound as a precursor in Atomic Layer Deposition for creating advanced silicon-containing thin films.
This compound is utilized as an additive in coatings and adhesives to enhance their performance and durability. chembk.com When incorporated into formulations, it can improve critical properties such as resistance to water and chemicals. chembk.com The mechanism often involves the hydrolysis of the tert-butoxy (B1229062) groups in the presence of moisture to form silanol (B1196071) groups. These silanols can then react with hydroxyl groups on substrates or within the coating's resin matrix, forming strong, covalent siloxane bonds (Si-O-Si). This process improves adhesion and creates a more robust and resistant material. A related compound, vinyltri-t-butoxysilane (B1582513), is noted for enhancing the mechanical properties and durability of coatings through this crosslinking mechanism.
Involvement in Sol-Gel Processes for Advanced Materials
This compound plays a role in the sol-gel process, a versatile wet-chemical technique used to fabricate advanced materials such as ceramics and glasses. numberanalytics.com The process involves the transition of a colloidal solution (sol) into a gel-like network. numberanalytics.com The use of this compound in this process is specialized, largely due to the presence of its bulky tert-butoxy groups, which significantly influence the rates of hydrolysis and condensation—the core reactions of the sol-gel process. researchgate.netsigmaaldrich.com
The steric hindrance caused by these bulky groups results in a slower rate of hydrolysis when compared to less hindered silicon alkoxides, such as tetraethoxysilane (TEOS). researchgate.net This decelerated reaction can be advantageous for applications that require controlled gelation and the formation of specific porous structures. The sol-gel process with this compound begins with the hydrolysis of the silicon-chlorine bond, followed by the more gradual hydrolysis of the silicon-oxygen-carbon bonds, leading to the creation of silanols. These silanols subsequently undergo condensation to form siloxane (Si-O-Si) bridges, which constitute the gel network.
Research indicates that the use of sterically hindered precursors like this compound can yield materials with distinct properties. researchgate.net The resulting gels may possess higher porosity and unique surface characteristics compared to materials derived from smaller alkoxide precursors. These properties are crucial for applications in catalysis, sensors, and separation media.
Precursor to Atomic Layer Deposition (ALD) Materials (via silanol intermediate)
This compound serves as a crucial starting material for producing tris(tert-butoxy)silanol, a key precursor for Atomic Layer Deposition (ALD). researchgate.netlookchem.com ALD is a thin-film deposition technique that enables the growth of highly uniform and conformal films with atomic-level control. snu.ac.kr
Formation of Tris(tert-butoxy)silanol for ALD Applications
Tris(tert-butoxy)silanol ((t-BuO)₃SiOH) is a valuable liquid precursor for the ALD of silicon dioxide (SiO₂). researchgate.netlookchem.com It is synthesized from this compound via a controlled hydrolysis reaction that replaces the chlorine atom with a hydroxyl (-OH) group. researchgate.net This reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.net The large tert-butoxy groups are critical for stabilizing the resulting silanol, preventing the self-condensation that is common with smaller silanols. researchgate.net This stability, along with its liquid state at room temperature and good thermal stability, makes tris(tert-butoxy)silanol an effective ALD precursor. lookchem.com
| Property | Description |
| Synthesis | Controlled hydrolysis of this compound. researchgate.net |
| Key Intermediate | The bulky tert-butoxy groups prevent self-condensation. researchgate.net |
| Physical State | Liquid at room temperature. lookchem.com |
| Application | Precursor for ALD of silicon dioxide films. researchgate.netlookchem.com |
Deposition of Silicon Dioxide Films
In the ALD process, tris(tert-butoxy)silanol is used to deposit high-quality silicon dioxide films. researchgate.net The process involves sequential, self-limiting reactions on a substrate surface. A typical ALD cycle includes pulsing the tris(tert-butoxy)silanol precursor into the reactor, where it chemisorbs onto the substrate. Following a purge step, a co-reactant, often an oxidant like ozone (O₃) or an oxygen plasma, is introduced. This co-reactant removes the tert-butoxy ligands and facilitates the formation of a silicon dioxide layer. snu.ac.kr Repeating these cycles allows for the precise, layer-by-layer growth of the film.
The use of tris(tert-butoxy)silanol enables the deposition of SiO₂ films at relatively low temperatures, which is essential for manufacturing on temperature-sensitive substrates. snu.ac.kr The resulting films are characterized by their high conformality, uniform thickness, low carbon content, and high density. researchgate.net
| ALD Parameter | Condition |
| Precursor | Tris(tert-butoxy)silanol |
| Co-reactant | Ozone (O₃), Oxygen Plasma |
| Deposition Temperature | 250-300 °C researchgate.net |
| Film Properties | Highly conformal and uniform researchgate.net |
Role in Semiconductor Device Fabrication
The ability to deposit high-quality, low-temperature, and conformal silicon dioxide films makes tris(tert-butoxy)silanol, derived from this compound, highly valuable in the fabrication of semiconductor devices. researchgate.net Silicon dioxide is a fundamental material in microelectronics, where it functions as a gate dielectric, an insulating layer, and a passivation layer. snu.ac.kr
In advanced semiconductor manufacturing, particularly for 3D structures like FinFETs and 3D NAND flash memory, the conformal coating of complex, high-aspect-ratio topographies is critical. rsc.org The low-temperature ALD process using tris(tert-butoxy)silanol is well-suited for these applications, as it avoids thermal damage to other components. snu.ac.kr The high purity and excellent insulating properties of the SiO₂ films grown with this precursor are vital for the performance and reliability of these devices. researchgate.net
Coordination Chemistry and Metal Complexes Involving Derivatives of Tri Tert Butoxychlorosilane
Synthesis of Metal Silanethiolate Complexes (e.g., from Tri-tert-butoxysilanethiol)
The synthesis of metal silanethiolate complexes using tri-tert-butoxysilanethiol, (tBuO)3SiSH (TBST), as the ligand source has been accomplished through several synthetic methodologies, primarily involving the reaction of the thiol or its corresponding alkali metal salt with a suitable metal precursor. The hydrolytic stability of TBST, a consequence of its significant steric bulk, often permits syntheses to be conducted under atmospheric conditions. mostwiedzy.pl
Lithium Complexes
The synthesis of a lithium silanethiolate complex was first reported in 2002. The reaction of tri-tert-butoxysilanethiol directly with lithium powder in diethyl ether resulted in the formation of a complex with the formula [Li8{SSi(tBuO)3}6(OH)2(H2O)2]∙2tol. mostwiedzy.pl The presence of hydroxide (B78521) and water in the structure, despite the reaction being carried out under an inert atmosphere, suggests that trace amounts of water were crucial for the crystallization of this specific cluster. mostwiedzy.pl
Cadmium Complexes
Cadmium(II) tri-tert-butoxysilanethiolate complexes have been synthesized through the reaction of tri-tert-butoxysilanethiol with cadmium acetate. scispace.com This reaction yields the dimeric complex [Cd{SSi(OtBu)3}2]2. scispace.com Furthermore, this dimeric cadmium complex can serve as a precursor for the synthesis of more complex structures. For instance, its reaction with aliphatic diamines leads to the formation of one-dimensional coordination polymers. mostwiedzy.pl The reaction of [Cd{SSi(OtBu)3}2]2 with pyrazine (B50134) in methanol (B129727) has also been shown to produce the binuclear complex [Cd2{SSi(OtBu)3}4(μ-C4H4N2)]. mostwiedzy.pl
Barium Complexes
A barium complex of tri-tert-butoxysilanethiolate has been synthesized by the reaction of metallic barium with tri-tert-butoxysilanethiol. mostwiedzy.plresearchgate.net Similar to the synthesis of the lithium complex, this reaction, conducted under inert conditions, is believed to have incorporated trace amounts of water, leading to the formation of the crystalline product, [Ba(C12H27O3SSi)2(H2O)3]. mostwiedzy.plresearchgate.net
Gold Complexes
The first gold silanethiolate complex, cyclo-tetrakis[tri-tert-butoxysilanethiolatogold(I)], with the formula [(t-C4H9O)3SiSAu]4, was prepared by the reaction of tri-tert-butoxysilanethiol with tetrachloroauric acid. scispace.comresearchgate.net This synthesis provides a direct route to a stable, tetrameric gold(I) cluster.
Structural Characterization of Metal-Silanethiolate Compounds
The structures of these metal silanethiolate complexes have been elucidated primarily through single-crystal X-ray diffraction, revealing a range of fascinating molecular architectures.
The lithium complex , [Li8{SSi(tBuO)3}6(OH)2(H2O)2]∙2tol, is characterized as a complex cluster. mostwiedzy.pl This structure is described as a hydrated adduct of lithium silanethiolate and lithium hydroxide, featuring both bridging and terminal silanethiolate ligands. mostwiedzy.pl
The cadmium complex , [Cd{SSi(OtBu)3}2]2, exists as a dimer in the solid state. scispace.com In the coordination polymers formed from this dimer, the cadmium centers are typically bridged by the diamine ligands, while the tri-tert-butoxysilanethiolate ligands act as terminal groups. mostwiedzy.pl For example, in the binuclear complex with pyrazine, the cadmium ions are bridged by the pyrazine molecule, and each cadmium is coordinated to two sulfur atoms from the silanethiolate ligands. mostwiedzy.pl
The barium complex , [Ba(C12H27O3SSi)2(H2O)3], is a simple molecular complex where the Ba2+ ion is coordinated by two O,S-chelating tri-tert-butoxysilanethiolate ligands and three water molecules, which complete the coordination sphere. mostwiedzy.plresearchgate.net
The gold complex , [(t-C4H9O)3SiSAu]4, possesses a central, folded eight-membered Au4S4 ring. researchgate.net In this structure, the sulfur atoms are three-coordinate, and the gold atoms are two-coordinate. researchgate.net The compound crystallizes in the orthorhombic space group. researchgate.net
| Compound | Metal | Crystal System | Space Group | Key Structural Features |
| [Li8{SSi(tBuO)3}6(OH)2(H2O)2]∙2tol | Li | Triclinic | P-1 | Complicated cluster structure with bridging and terminal silanethiolate ligands. mostwiedzy.pl |
| [Cd{SSi(OtBu)3}2]2 | Cd | Monoclinic | P21/n | Dimeric structure with bridging sulfur atoms. scispace.com |
| [Ba(C12H27O3SSi)2(H2O)3] | Ba | Monoclinic | P21/c | Mononuclear complex with O,S-chelating silanethiolate ligands and coordinated water. researchgate.net |
| [(t-C4H9O)3SiSAu]4 | Au | Orthorhombic | Pbcn | Tetrameric structure with a folded Au4S4 ring. researchgate.net |
Ligand Properties and Coordination Modes
The tri-tert-butoxysilanethiolate ligand, [SSi(OtBu)3]-, is a versatile or "multi-tasking" ligand capable of adopting several coordination modes. mostwiedzy.pl This versatility is a key factor in the diverse structures observed for its metal complexes.
The most common coordination modes observed are:
S-monodentate: The ligand binds to a single metal center through the sulfur atom. This is observed in many of the cadmium coordination polymers where the silanethiolate acts as a terminal ligand. mostwiedzy.pl
S-bridging: The sulfur atom of the ligand bridges two metal centers. This is exemplified in the dimeric structure of [Cd{SSi(OtBu)3}2]2. scispace.com
O,S-chelating: The ligand binds to a single metal center through the sulfur atom and one of the oxygen atoms of the tert-butoxy (B1229062) groups. This chelating behavior is observed in the barium complex, [Ba(C12H27O3SSi)2(H2O)3], and also in some cobalt(II) complexes. mostwiedzy.plmostwiedzy.plresearchgate.net
The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions. The steric bulk of the tri-tert-butoxy groups plays a crucial role in stabilizing these complexes and influencing their molecular geometry.
Spectroscopic and Analytical Characterization of Tri Tert Butoxychlorosilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of tri-tert-butoxychlorosilane and its derivatives, offering precise insights into the molecular framework by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen environments within a molecule. For derivatives of this compound, the ¹H NMR spectrum typically displays characteristic signals for the tert-butoxy (B1229062) groups. These appear as a sharp singlet in the upfield region of the spectrum, generally around δ 1.2 ppm, indicative of the nine equivalent protons of the three methyl groups in each tert-butoxy substituent. The chemical shift can vary slightly depending on the solvent and the other substituents on the silicon atom. For instance, in a study of cadmium tri-tert-butoxysilanethiolate complexes, the tert-butyl protons were observed as a singlet at 1.38 ppm in toluene-d6. iucr.org The integration of this signal corresponds to the total number of tert-butoxy protons, providing a quantitative measure of these groups in the molecule.
In derivatives where other proton-containing groups are present, such as vinyl or benzyl (B1604629) groups, additional characteristic signals will be observed. For example, vinyl protons typically resonate in the δ 5.1-6.2 ppm region as multiplets, while aromatic protons of a benzyl group appear further downfield, usually between δ 7.2 and 7.4 ppm. The analysis of these signals, including their chemical shifts, integration, and splitting patterns, allows for the complete assignment of the proton structure of the molecule. youtube.com
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound/Derivative Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Tri-tert-butoxy | tert-Butyl protons | ~1.2 | Singlet |
| Vinyltri-tert-butoxysilane | Vinyl protons | 5.13–5.39 | Multiplet |
| Benzyltriethoxysilane (related) | Benzyl aromatic protons | 7.2–7.4 | Multiplet |
| Cadmium tri-tert-butoxysilanethiolate | tert-Butyl protons | 1.38 | Singlet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound and its derivatives, the tert-butoxy groups give rise to two distinct signals. The quaternary carbon of the tert-butoxy group (O-C(CH₃)₃) typically appears in the range of δ 62-64 ppm, while the methyl carbons (C(CH₃)₃) resonate further upfield, around δ 27-30 ppm.
For derivatives containing other carbon-based functional groups, additional signals will be present in the ¹³C NMR spectrum. For example, in vinyltri-tert-butoxysilane, the vinyl carbons (Si-C) are observed between δ 127.5 and 130.5 ppm. The specific chemical shifts provide valuable information for confirming the presence and connectivity of different carbon environments within the molecule. oup.com
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound/Derivative Fragment | Carbon Environment | Chemical Shift (δ, ppm) |
| Tri-tert-butoxy | O-C(CH₃)₃ | 62.8–63.5 |
| Tri-tert-butoxy | C(CH₃)₃ | 27.1–29.3 |
| Vinyltri-tert-butoxysilane | Si-C (vinyl) | 127.5–130.5 |
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For this compound and its derivatives, the electron-donating tert-butoxy groups cause the silicon nucleus to be shielded, resulting in a chemical shift in the upfield region of the spectrum. For example, the ²⁹Si NMR signal for vinyltri-tert-butoxysilane appears at approximately -56.11 ppm. The specific chemical shift value can be used to confirm the coordination environment of the silicon atom and to distinguish between different silane (B1218182) species in a mixture. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com In the IR spectrum of this compound and its derivatives, several key absorption bands are expected. The most prominent of these is the strong asymmetric and symmetric stretching vibration of the Si-O-C bond, which typically appears in the 1050-1100 cm⁻¹ region.
Other characteristic absorptions include the C-H stretching vibrations of the tert-butyl groups, which are observed around 2965 cm⁻¹ (asymmetric) and 2875 cm⁻¹ (symmetric). For derivatives, additional bands corresponding to their specific functional groups will be present. For instance, a vinyl group will show a C=C stretching vibration in the range of 1595–1630 cm⁻¹. The presence and position of these absorption bands provide strong evidence for the functional groups within the molecule.
Table 3: Key Infrared Absorption Bands for this compound and its Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Si-O-C | Asymmetric/Symmetric Stretch | 1050–1100 |
| C-H (tert-butyl) | Asymmetric Stretch | ~2965 |
| C-H (tert-butyl) | Symmetric Stretch | ~2875 |
| C=C (vinyl) | Stretch | 1595–1630 |
| Si-CH₂ | Deformation | ~1250 |
X-ray Diffraction for Solid-State Structure Elucidation
In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used to identify the crystalline phases present in a solid sample and to assess its purity. ub.edu The diffraction pattern obtained is unique to the crystalline structure of the material and can be compared to databases for identification. forcetechnology.com While gas-phase electron diffraction can provide structural information for volatile compounds, X-ray crystallography remains the gold standard for solid-state structural elucidation. rsc.org The structural data obtained from XRD is crucial for understanding intermolecular interactions and packing effects in the solid state. mdpi.commdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves to verify the empirical formula and assess the purity of the synthesized compound. researchgate.net For this compound and its derivatives, elemental analysis is routinely employed to confirm that the elemental composition is within acceptable limits (typically ±0.4%) of the calculated values, thereby providing strong evidence for the compound's identity and purity. iucr.orgoup.com For example, in the characterization of a cadmium tri-tert-butoxysilanethiolate complex, the found elemental composition of C 46.71%, H 9.14%, N 6.44%, and S 7.12% was in close agreement with the calculated values of C 46.85%, H 9.02%, N 6.43%, and S 7.36%. iucr.org
Mass Spectrometry Techniques for
Mass spectrometry serves as a critical analytical tool for the characterization of organosilicon compounds, including this compound and its derivatives. This technique provides essential information regarding the molecular weight and structural features of these compounds through the analysis of their fragmentation patterns. While specific literature detailing the electrospray ionization mass spectrometry (ESI-MS) of this compound is not extensively available, the general principles of mass spectrometry and data from related compounds allow for a comprehensive understanding of its expected behavior.
Electrospray ionization (ESI) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. nih.govresearchgate.net For alkoxysilanes, ESI-MS can be employed to study their hydrolysis and condensation reactions by detecting the various silicate (B1173343) species that form in solution. nih.govpublish.csiro.au The technique often involves protonated molecules or adducts, for instance with sodium, which are then analyzed.
When subjected to mass spectrometry, the molecular ion of this compound would be expected to undergo fragmentation through several key pathways. The cleavage of the silicon-chlorine bond and the loss of the bulky tert-butoxy groups are predicted to be dominant fragmentation routes. caltech.edu The stability of the resulting carbocations plays a significant role in the fragmentation process, with pathways leading to more stable ions being more favorable. chemguide.co.uklibretexts.org
In the absence of direct ESI-MS data for this compound, analysis of related compounds provides valuable insights. For example, the mass spectrum of vinyltri-t-butoxysilane (B1582513) shows a molecular ion peak as a sodium adduct [M+Na]⁺ and fragmentation patterns corresponding to the loss of tert-butoxy groups and cleavage of the Si-O bond. Similarly, studies on other chlorosilanes using techniques like Fourier transform ion cyclotron resonance spectrometry reveal that fragment ions, such as chlorosilyl ions, dominate the mass spectra. caltech.edu The fragmentation of alkanes, which involves the loss of alkyl groups, also offers a parallel for understanding the cleavage of the tert-butyl groups from the silicon center. libretexts.org
The following table outlines the predicted key fragments for this compound based on established fragmentation principles of similar organosilicon compounds. The monoisotopic mass of this compound (C12H27ClO3Si) is 282.1418 g/mol . echemi.com
Table 1: Predicted Mass Spectrometry Fragments of this compound
| Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Origin |
|---|---|---|---|
| [M]+ | [C12H27O3SiCl]+ | 282.14 | Molecular Ion |
| [M-Cl]+ | [C12H27O3Si]+ | 247.17 | Loss of a chlorine radical |
| [M-C4H9]+ | [C8H18O3SiCl]+ | 225.08 | Loss of a tert-butyl radical |
| [M-OC4H9]+ | [C8H18O2SiCl]+ | 209.08 | Loss of a tert-butoxy radical |
This table is generated based on theoretical fragmentation patterns.
Further detailed research findings from related derivatives underscore these fragmentation behaviors. For instance, the analysis of various functionalized alkoxysilanes and silatranes consistently shows fragmentation patterns dominated by the loss of alkoxy groups and other substituents attached to the silicon atom. mdpi.com The study of gas-phase ion chemistry of chlorosilanes has also provided detailed information on the formation and reactions of various fragment ions, which is crucial for interpreting the mass spectra of novel chlorosilane derivatives. caltech.edu
Computational and Theoretical Investigations of Tri Tert Butoxychlorosilane Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It provides a favorable balance between computational cost and accuracy, making it suitable for relatively large systems. nii.ac.jp A DFT analysis of Tri-tert-butoxychlorosilane would focus on how the electron density is distributed across the molecule, which is fundamental to understanding its stability and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a molecule is more likely to be reactive. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the silicon atom, bonded to an electronegative chlorine and three oxygen atoms, is expected to be highly electron-deficient and thus the primary site for nucleophilic attack. The bulky tert-butoxy (B1229062) groups, while electron-donating through induction, primarily exert a significant steric influence.
Table 1: Representative Electronic Properties of this compound from Hypothetical DFT Calculations (Note: This data is illustrative and represents typical outputs from DFT calculations for similar molecules.)
| Property | Representative Value | Significance |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates moderate kinetic stability; reactions require overcoming a significant energy barrier. |
| Partial Charge on Si | +1.4 e | Confirms the highly electrophilic nature of the silicon center, making it susceptible to nucleophiles. |
| Partial Charge on Cl | -0.5 e | Shows significant negative charge due to chlorine's high electronegativity. |
| Partial Charge on O | -0.7 e | Indicates electron density accumulation on the oxygen atoms of the tert-butoxy groups. |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is essential for mapping out the pathways of chemical reactions, particularly for identifying the structures and energies of short-lived transition states. researchgate.net For this compound, a key reaction is its hydrolysis, where the Si-Cl bond is cleaved by water to ultimately form Tri-tert-butoxysilanol and hydrochloric acid. chembk.com
Theoretical studies on the hydrolysis of other chlorosilanes have shown that the reaction can proceed through various mechanisms, often involving the participation of multiple water molecules that act as catalysts by forming hydrogen-bonded clusters. researchgate.netresearchgate.net Using methods like the Nudged Elastic Band (NEB) or Dimer method, researchers can locate the saddle point on the potential energy surface that corresponds to the transition state. researchgate.net Calculations reveal that the hydrolysis of chlorosilanes often proceeds via a pentacoordinate silicon intermediate or transition state. researchgate.netacs.org The energy difference between the reactants and this transition state defines the activation energy barrier (ΔE‡), which governs the reaction rate. For this compound, the immense steric bulk of the three tert-butoxy groups would be expected to significantly raise this energy barrier, making hydrolysis much slower compared to less hindered chlorosilanes.
Table 2: Hypothetical Calculated Parameters for the Transition State of this compound Hydrolysis (Note: This data is illustrative, based on computational studies of related chlorosilane hydrolysis reactions.)
| Parameter | Reactant Complex (R) | Transition State (TS) | Product Complex (P) |
| Reaction | (t-BuO)₃SiCl + H₂O | [(t-BuO)₃SiCl(H₂O)]‡ | (t-BuO)₃SiOH + HCl |
| Si-Cl Distance (Å) | 2.10 | 2.85 | --- |
| Si-O(water) Distance (Å) | 3.15 | 2.05 | 1.64 |
| Relative Energy (kcal/mol) | 0 | +25 | -10 |
This table illustrates that during the reaction, the Si-Cl bond lengthens significantly in the transition state as the new Si-O bond forms. The positive activation energy (+25 kcal/mol) indicates an energy barrier that must be overcome.
Theoretical Analysis of Steric Effects on Conformation and Reactivity
Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms and profoundly influence molecular shape and reactivity. researchgate.net this compound is a classic example of a sterically hindered molecule, where the three large tert-butoxy groups shield the central silicon atom.
A theoretical analysis would quantify this steric hindrance. The conformation of the molecule is dictated by the need to minimize steric repulsion between the bulky tert-butyl groups. This leads to a specific, likely rigid, arrangement of the Si-O-C bonds. The reactivity of the silicon center is dramatically reduced because these bulky groups physically block the pathway for incoming nucleophiles. nih.gov While the silicon atom is highly electrophilic (as shown by DFT), its accessibility is severely limited. This steric protection is the primary reason for the compound's relative stability and slower reaction rates compared to analogues like tetramethoxysilane. escholarship.org Computational methods can calculate parameters like cone angles, which provide a quantitative measure of the steric bulk of a ligand, to compare the steric profile of the tri-tert-butoxy group against smaller alkoxy groups.
Table 3: Comparison of Steric Parameters for Different Alkoxychlorosilanes (Note: Cone angles are estimated for illustrative purposes.)
| Compound | Alkoxy Group | Estimated Cone Angle | Expected Reactivity |
| Trimethoxychlorosilane | Methoxy (B1213986) (-OCH₃) | ~110° | High |
| Triethoxychlorosilane | Ethoxy (-OCH₂CH₃) | ~115° | Moderate |
| This compound | tert-Butoxy (-OC(CH₃)₃) | ~140° | Low |
Ab Initio Studies and Molecular Dynamics Simulations
While DFT provides a static picture of the molecule, ab initio studies and molecular dynamics (MD) simulations offer insights into its dynamic behavior. acs.org Ab initio molecular dynamics calculates the forces on the atoms from first principles (quantum mechanics) at each step of the simulation, providing a highly accurate, albeit computationally expensive, description of molecular motion. nih.gov
An MD simulation of this compound, either ab initio or using a classical force field, would model the molecule's behavior over time. mdpi.com Such a simulation could track the conformational dynamics, such as the rotation and vibration of the tert-butoxy groups, and analyze how the molecule interacts with solvent molecules. For instance, a simulation in a non-polar solvent like hexane (B92381) would show the molecule's preferred conformations, while a simulation in a polar solvent could explore the initial stages of solvent-shell formation around the polar Si-Cl bond, preceding any potential reaction. These simulations are invaluable for understanding properties that depend on an ensemble of molecular configurations, not just the lowest-energy structure.
Table 4: Typical Parameters for a Hypothetical Molecular Dynamics Simulation
| Parameter | Setting | Purpose |
| System | 1 molecule of (t-BuO)₃SiCl in a box of 500 hexane molecules | To simulate the behavior of the compound in a non-polar solvent. |
| Force Field | COMPASS or a specialized silane (B1218182) force field | Defines the potential energy function for calculating interatomic forces. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant, mimicking lab conditions. |
| Temperature | 298 K (25 °C) | Standard room temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 nanoseconds | Duration of the simulation to allow for sufficient sampling of molecular motions. |
| Time Step | 1 femtosecond | The interval between successive force calculations. |
Emerging Research Directions and Future Perspectives in Tri Tert Butoxychlorosilane Chemistry
Development of Novel Synthetic Pathways
The traditional synthesis of Tri-tert-butoxychlorosilane involves the reaction of a silicon chloride precursor with tert-butyl alcohol. chembk.com However, contemporary research is focused on developing alternative pathways that offer improved efficiency, safety, and sustainability. These emerging methods aim to reduce reliance on halogenated compounds, lower energy consumption, and utilize renewable or abundant feedstocks.
A significant area of development is the move towards halogen-free synthesis. One such innovative approach is the use of mechanochemical ball milling, which can produce alkoxysilanes at near-room temperature without any halogen-containing reagents. acs.org This method has been demonstrated for the synthesis of other alkoxysilanes by milling silicon and copper powders in an alcohol, and its adaptation could provide a greener route to this compound. acs.org
Another promising direction is the utilization of abundant, non-traditional silicon sources. Research into the direct transformation of silica (B1680970) (SiO2) into alkoxysilanes is gaining traction as it bypasses the energy-intensive carbothermal reduction of SiO2 to silicon metal. acs.org Furthermore, the use of biomass, such as rice straw ash, as a silicon source is being explored for the eco-friendly synthesis of organosilicon products like spirocyclic alkoxysilanes, highlighting a potential pathway for producing silane (B1218182) precursors from renewable resources. ncsu.edu
Catalysis is also paving the way for new synthetic routes. Efficient cobalt-based catalytic systems have been developed for the one-pot synthesis of alkoxysilanes from hydrosilanes and alkenes in green solvents like alcohols, coupled with the production of hydrogen as a clean energy carrier. csic.es Adapting such catalytic systems could lead to highly efficient and atom-economical synthetic processes for this compound and its derivatives.
| Synthetic Pathway | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Traditional Condensation | Reaction of silicon chloride with tert-butyl alcohol. | Established and well-understood methodology. | chembk.com |
| Mechanochemical Synthesis | Halogen-free ball milling of silicon powder in alcohol. | Avoids halogenated compounds; operates at near-room temperature. | acs.org |
| Direct from Silica (SiO2) | Base-catalyzed depolymerization of SiO2 with alcohols. | Avoids energy-intensive production of silicon metal. | acs.org |
| Biomass-Derived | Using silicon-rich sources like rice straw ash. | Utilizes renewable feedstocks; potential for waste valorization. | ncsu.edu |
| Cobalt-Catalyzed Synthesis | One-pot reaction of hydrosilanes and alkenes in green solvents. | High efficiency, mild reaction conditions, green energy co-production. | csic.es |
Exploration of New Catalytic Applications
While this compound is known as a reagent and catalyst in organic synthesis, its full potential in catalysis is still being uncovered. chembk.comchembk.com Emerging research is focused on using it as a building block for sophisticated catalytic systems and for creating catalytically active materials through surface modification.
One key area is the synthesis of specialized ligands for transition metal catalysis. The sterically demanding tert-butoxy (B1229062) groups can be leveraged to create bulky phosphine (B1218219) ligands, which are crucial in modern cross-coupling reactions. For example, related silanyloxyaryl phosphine ligands are used with transition metal precursors for C-N cross-coupling reactions, suggesting that this compound could serve as a valuable precursor for a new generation of effective ligands. matmole.com The bulky nature of these ligands can accelerate key steps in the catalytic cycle, leading to higher reaction efficiency.
Furthermore, the reactivity of the Si-Cl bond allows for the covalent grafting of the tri-tert-butoxysilyl moiety onto the surfaces of support materials like silica or metal oxides. This surface modification is vital for enhancing the functionality of materials used in catalysis. By anchoring these bulky groups, it is possible to alter the surface environment, create specific active sites, and improve the stability and selectivity of heterogeneous catalysts. This opens up possibilities for designing novel solid-state catalysts for a wide range of chemical transformations.
Integration into Advanced Nanomaterials and Hybrid Composites
The unique structural features of this compound make it an attractive candidate for the fabrication of advanced nanomaterials and organic-inorganic hybrid composites. Its ability to act as a precursor for silica networks, combined with the steric bulk of the tert-butoxy groups, allows for precise control over material structure and porosity at the nanoscale.
A specific application currently being explored is its use in creating dissolvable 3-D electrospun mesoporous silica nanofibers. augsburg.edu In this context, the compound can be used to modify the silica framework, influencing the material's degradation characteristics for potential applications in biomedical fields. Silanes, in general, are recognized as versatile chemicals for the modification of sensor surfaces, such as those used in Surface Plasmon Resonance (SPR) technologies. chemenu.com
The integration of this compound and related compounds into hybrid materials is a significant research direction. These materials combine the properties of organic polymers with an inorganic siloxane network, leading to enhanced mechanical, thermal, and chemical resistance. The compound can be used as a crosslinking agent or as a surface modifier for inorganic fillers within a polymer matrix. For instance, modifying the surface of silica or metal oxide nanoparticles with such silanes is crucial for preventing their agglomeration and ensuring a strong interface with the polymer host, which is essential for developing high-performance nanocomposites. These advanced materials are finding use in applications ranging from high-performance coatings to electronics.
| Application Area | Role of this compound | Potential Benefit | Reference |
|---|---|---|---|
| Mesoporous Silica Nanofibers | Surface modification of the silica framework. | Control over degradation and surface properties. | augsburg.edu |
| Sensor Surfaces (e.g., SPR) | Chemical modification of the sensor chip surface. | Enhanced sensitivity and selectivity. | chemenu.com |
| Hybrid Composites | Crosslinking agent or nanoparticle surface modifier. | Improved mechanical strength and thermal stability. | |
| Advanced Coatings | Additive to improve water and chemical resistance. | Enhanced durability and performance. | chembk.com |
Sustainable and Eco-Friendly Approaches in Silane Chemistry
Aligning chemical manufacturing with principles of sustainability is a critical goal for the 21st century. In silane chemistry, this involves a shift towards processes that minimize waste, reduce energy consumption, avoid hazardous substances, and utilize renewable resources. The development of eco-friendly approaches for the synthesis and application of this compound is a key aspect of future research.
A major focus is the development of "green" synthetic methods that move away from traditional routes involving chlorinated precursors and organic solvents. ulisboa.pt As mentioned previously, halogen-free pathways, such as the mechanochemical synthesis of alkoxysilanes, represent a significant step forward in reducing hazardous byproducts. acs.org Similarly, developing processes that use alcohols as green solvents is a key objective. csic.es Research into acid-catalyzed, organic solvent-free pathways for preparing alkoxysilane consolidants has shown that effective products can be made more sustainably. ulisboa.pt
Q & A
Basic Research Question: How can researchers optimize the synthesis of Tri-tert-butoxychlorosilane to minimize byproduct formation?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature control : Elevated temperatures (>100°C) may accelerate hydrolysis of tert-butoxy groups, while lower temperatures (<50°C) risk incomplete silane activation .
- Solvent selection : Anhydrous toluene or hexane minimizes side reactions with moisture; polar solvents (e.g., THF) may destabilize intermediates .
- Stoichiometry : A 1:3 molar ratio of chlorosilane to tert-butanol is typical, but excess tert-butanol (1:3.5) can drive the reaction to completion.
- Catalyst use : Trace bases (e.g., pyridine) neutralize HCl byproducts but may compete with tert-butanol for silane activation.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
